2-Phenylacetylene-1-boronic acid diisopropyl ester 2-Phenylacetylene-1-boronic acid diisopropyl ester
Brand Name: Vulcanchem
CAS No.: 121021-26-9
VCID: VC20877831
InChI: InChI=1S/C14H19BO2/c1-12(2)16-15(17-13(3)4)11-10-14-8-6-5-7-9-14/h5-9,12-13H,1-4H3
SMILES: B(C#CC1=CC=CC=C1)(OC(C)C)OC(C)C
Molecular Formula: C14H19BO2
Molecular Weight: 230.11 g/mol

2-Phenylacetylene-1-boronic acid diisopropyl ester

CAS No.: 121021-26-9

Cat. No.: VC20877831

Molecular Formula: C14H19BO2

Molecular Weight: 230.11 g/mol

* For research use only. Not for human or veterinary use.

2-Phenylacetylene-1-boronic acid diisopropyl ester - 121021-26-9

Specification

CAS No. 121021-26-9
Molecular Formula C14H19BO2
Molecular Weight 230.11 g/mol
IUPAC Name 2-phenylethynyl-di(propan-2-yloxy)borane
Standard InChI InChI=1S/C14H19BO2/c1-12(2)16-15(17-13(3)4)11-10-14-8-6-5-7-9-14/h5-9,12-13H,1-4H3
Standard InChI Key FECUSGOPAKRSLF-UHFFFAOYSA-N
SMILES B(C#CC1=CC=CC=C1)(OC(C)C)OC(C)C
Canonical SMILES B(C#CC1=CC=CC=C1)(OC(C)C)OC(C)C

Introduction

Fundamental Properties

2-Phenylacetylene-1-boronic acid diisopropyl ester is an organometallic compound containing a boron atom connected to a phenylacetylene moiety and two isopropoxy groups. This chemical architecture provides it with unique reactivity patterns that make it valuable in synthetic organic chemistry. The compound is characterized by a carbon-carbon triple bond (acetylene) that connects to both a phenyl ring and a boronic acid diisopropyl ester functional group.

The compound's key identifiers and physical properties are summarized in the following table:

PropertyValue
CAS Number121021-26-9
Molecular FormulaC₁₄H₁₉BO₂
Molecular Weight230.11 g/mol
IUPAC Name2-phenylethynyl-di(propan-2-yloxy)borane
Standard InChIInChI=1S/C14H19BO2/c1-12(2)16-15(17-13(3)4)11-10-14-8-6-5-7-9-14/h5-9,12-13H,1-4H3
Standard InChIKeyFECUSGOPAKRSLF-UHFFFAOYSA-N
SMILESB(C#CC1=CC=CC=C1)(OC(C)C)OC(C)C
PubChem Compound10933269

The molecular structure features a phenyl ring connected to an acetylene unit, which is further connected to a boron atom. The boron atom is stabilized by two isopropoxy groups, creating a boronic acid diisopropyl ester arrangement. This structure bestows significant synthetic utility to the compound, particularly in carbon-carbon bond-forming reactions.

Synthesis Methodologies

The synthesis of 2-Phenylacetylene-1-boronic acid diisopropyl ester typically involves a multi-step reaction process starting from phenylacetylene. According to available literature, the synthesis pathway involves the following stages:

General Synthetic Route

The most common synthetic approach involves the reaction of phenylacetylene with n-butyllithium followed by treatment with triisopropyl borate. The reaction sequence proceeds as follows:

  • Lithiation of phenylacetylene using n-butyllithium in diethyl ether/hexane at -78°C under inert conditions

  • Addition of triisopropyl borate in diethyl ether/hexane at -78°C under inert conditions

  • Treatment with hydrogen chloride in diethyl ether/hexane at temperatures ranging from -78°C to 20°C under inert conditions

Reaction Conditions Table

StageReagentsSolvent SystemTemperatureDurationAtmosphere
1Phenylacetylene with n-butyllithiumDiethyl ether/hexane-78°C0.5 hInert
2Triisopropyl borateDiethyl ether/hexane-78°C1 hInert
3Hydrogen chlorideDiethyl ether/hexane-78°C to 20°C1 hInert

Yield and Optimization

Under optimized conditions, the synthesis of 2-Phenylacetylene-1-boronic acid diisopropyl ester can achieve yields of approximately 65% . This yield is considered reasonable for this type of transformation, though continued research focuses on improving reaction efficiency and reducing by-product formation.

Chemical Reactivity Patterns

2-Phenylacetylene-1-boronic acid diisopropyl ester exhibits distinctive reactivity patterns that make it valuable in organic synthesis. The key reactive sites in the molecule include:

Boronic Ester Functionality

The boronic ester group serves as an activating group that can participate in various transformations, particularly cross-coupling reactions. The boron-carbon bond readily undergoes transmetalation in the presence of appropriate catalysts, making this compound valuable in Suzuki-Miyaura coupling reactions.

Acetylene Functionality

The carbon-carbon triple bond provides another reactive site that can undergo various transformations, including reductions, additions, and cycloaddition reactions. This dual functionality (boronic ester and acetylene) makes the compound particularly versatile in synthetic applications .

Application in Stereospecific Reactions

Recent research indicates that acetylenic boronic esters can be utilized in stereospecific 1,2-metalate rearrangement processes. Although specifically about related compounds, research on tertiary propargylic boronic esters demonstrates the potential for highly stereoselective transformations involving acetylenyl boronic compounds .

Applications in Organic Synthesis

2-Phenylacetylene-1-boronic acid diisopropyl ester finds application primarily as an intermediate or reagent in organic synthesis, with several key uses:

Cross-Coupling Reactions

The compound serves as an important building block in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in a controlled manner. This application is particularly valuable in the synthesis of complex organic molecules, including pharmaceuticals and materials science precursors.

Building Block for Functionalized Alkynes

The compound provides a convenient route to functionalized alkynes, which are important structural motifs in many bioactive compounds and materials. The presence of the boronic ester group allows for further derivatization through various reactions .

Synthesis of Complex Molecules

As a bifunctional reagent containing both an alkyne and a boronic ester, this compound enables sequential transformations leading to complex molecular architectures. This property is particularly valuable in the synthesis of natural products and pharmaceutical compounds .

Future Research Directions

Research involving 2-Phenylacetylene-1-boronic acid diisopropyl ester continues to evolve in several promising directions:

Novel Catalytic Systems

Development of new catalytic systems that enhance the reactivity and selectivity of transformations involving this compound remains an active area of research. These efforts aim to expand the synthetic utility of the compound while improving reaction efficiency .

Stereoselective Transformations

Building on recent advances in stereospecific transformations involving acetylenic boronic compounds, research continues to explore new methodologies for achieving high levels of stereoselectivity in reactions involving 2-Phenylacetylene-1-boronic acid diisopropyl ester .

Sustainable Synthesis Methods

Efforts to develop more environmentally friendly synthesis methods for the compound and related structures represent another important research direction. These include exploration of alternative solvents, catalysts, and reaction conditions that reduce environmental impact while maintaining or improving synthetic efficiency .

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